molecular formula C15H14O4 B11990084 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate

7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate

Cat. No.: B11990084
M. Wt: 258.27 g/mol
InChI Key: BAECDYDLYJSPOR-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate cyclopentanone derivative. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential pharmacological properties. Chromenes, in general, are known for their antioxidant, anti-inflammatory, and anticancer activities. Research is ongoing to explore these properties in more detail and to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases. Their ability to interact with biological targets makes them promising candidates for drug development, particularly in the areas of oncology and neurology.

Industry

Industrially, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in creating materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl acetate
  • 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate
  • 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl butyrate

Uniqueness

Compared to similar compounds, 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the acetate group, for example, can enhance its solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) acetate

InChI

InChI=1S/C15H14O4/c1-8-6-12(18-9(2)16)14-10-4-3-5-11(10)15(17)19-13(14)7-8/h6-7H,3-5H2,1-2H3

InChI Key

BAECDYDLYJSPOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C

Origin of Product

United States

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